molecular formula C11H13ClN2O2 B7465169 1-(3-Acetylphenyl)-3-(2-chloroethyl)urea

1-(3-Acetylphenyl)-3-(2-chloroethyl)urea

Cat. No.: B7465169
M. Wt: 240.68 g/mol
InChI Key: YLXTZBCYMLYAPF-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-(2-chloroethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an acetyl group attached to a phenyl ring and a chloroethyl group attached to the urea moiety

Scientific Research Applications

1-(3-Acetylphenyl)-3-(2-chloroethyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Acetylphenyl)-3-(2-chloroethyl)urea can be synthesized through a multi-step process. One common method involves the reaction of 3-acetylphenyl isocyanate with 2-chloroethylamine. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions (0-25°C). The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Acetylphenyl)-3-(2-chloroethyl)urea undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as ammonia (NH3), thiols (RSH), or alkoxides (RO-) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted ureas.

Mechanism of Action

The mechanism of action of 1-(3-acetylphenyl)-3-(2-chloroethyl)urea involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects.

Comparison with Similar Compounds

1-(3-Acetylphenyl)-3-(2-chloroethyl)urea can be compared with other similar compounds, such as:

    1-(3-Acetylphenyl)-3-(2-bromoethyl)urea: Similar structure but with a bromoethyl group instead of a chloroethyl group. The bromo derivative may exhibit different reactivity and biological activity.

    1-(3-Acetylphenyl)-3-(2-hydroxyethyl)urea: Contains a hydroxyethyl group, which may alter its solubility and reactivity compared to the chloroethyl derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(2-chloroethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-8(15)9-3-2-4-10(7-9)14-11(16)13-6-5-12/h2-4,7H,5-6H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXTZBCYMLYAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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